molecular formula C17H17ClN2O2 B368316 (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol CAS No. 853752-68-8

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol

Cat. No.: B368316
CAS No.: 853752-68-8
M. Wt: 316.8g/mol
InChI Key: AGZPBWUQPZQLDD-UHFFFAOYSA-N
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Description

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with 4-chloro-3-methylphenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final step involves the reduction of the intermediate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets in cells. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is unique due to the presence of the 4-chloro-3-methylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying its effects in various scientific fields .

Properties

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZPBWUQPZQLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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